(2R,3R,5S)-2-(6-Benzamido-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

Description

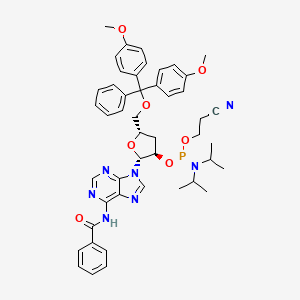

This compound is a phosphoramidite derivative widely used in solid-phase oligonucleotide synthesis. Its structure comprises:

- Benzamido-protected purine: The 6-position of the purine base is modified with a benzamido group, serving as a protective moiety to prevent unwanted side reactions during nucleotide coupling .

- Sugar backbone: The tetrahydrofuran ring (ribose analog) features a bis(4-methoxyphenyl)(phenyl)methoxy (DMT-like) group at the 5'-position, which acts as an acid-labile protecting group for the hydroxyl functionality .

- Phosphoramidite moiety: The 2-cyanoethyl and diisopropyl groups stabilize the reactive phosphorus center, enabling efficient coupling with nucleophilic hydroxyl groups on growing oligonucleotide chains .

Properties

IUPAC Name |

N-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-41-28-40(60-46(41)53-31-51-42-43(49-30-50-44(42)53)52-45(55)34-14-9-7-10-15-34)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-41,46H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,46+,62?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRBQNAFQWBIAU-ILFCENRTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1C[C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H52N7O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,5S)-2-(6-Benzamido-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite involves multiple steps. The process typically starts with the preparation of the purine base, followed by the introduction of the benzamido group. The tetrahydrofuran ring is then synthesized and attached to the purine base. The final step involves the addition of the (2-cyanoethyl) diisopropylphosphoramidite group under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound requires precise control of reaction conditions, including temperature, pH, and solvent choice. The use of automated synthesizers and high-throughput screening methods can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,5S)-2-(6-Benzamido-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the purine base.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Synthesis of Oligonucleotides

Phosphoramidites are widely used as building blocks in the solid-phase synthesis of oligonucleotides. The specific compound can be utilized in the following ways:

- Oligonucleotide Synthesis : The compound can be incorporated into oligonucleotide sequences through phosphitylation reactions. This process allows for the stepwise addition of nucleotides to form longer chains, which are essential for applications in gene therapy and molecular diagnostics .

- Modified Nucleotides : The unique structure of this phosphoramidite allows for the incorporation of modifications that can enhance the stability and efficacy of oligonucleotides. For instance, the benzamido and methoxyphenyl groups may provide increased binding affinity and resistance to nuclease degradation .

Case Studies

Several studies have highlighted the effectiveness of using this compound in oligonucleotide synthesis:

- Study on RNA Analogues : Research demonstrated that phosphoramidate linkages, such as those formed by this compound, exhibit improved stability compared to traditional phosphodiester linkages. This stability is crucial for therapeutic applications where prolonged circulation time in biological systems is desired .

- Inhibition Studies : In another study, oligonucleotides synthesized using this phosphoramidite were tested for their ability to inhibit specific enzymes involved in RNA processing. The results indicated that these modified oligonucleotides could effectively inhibit the Lariat Debranching Enzyme, showcasing their potential as therapeutic agents against certain diseases .

Advantages of Using This Compound

The applications of (2R,3R,5S)-2-(6-Benzamido-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite include several advantageous properties:

- Enhanced Stability : The incorporation of bulky groups like benzamido and methoxyphenyl enhances the overall stability of the synthesized oligonucleotides against enzymatic degradation.

- Improved Binding Affinity : Structural modifications allow for increased interaction with target RNA or DNA sequences, which is vital for therapeutic efficacy.

Mechanism of Action

The mechanism of action of (2R,3R,5S)-2-(6-Benzamido-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite involves its interaction with nucleic acids. The compound can form stable complexes with DNA and RNA, affecting their structure and function. This interaction can inhibit the replication of viruses and cancer cells by interfering with their genetic material.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Protecting Group Variations :

- The DMT-like group in the target compound enables selective deprotection under mild acidic conditions, whereas TBS-protected analogs (e.g., CAS 104992-55-4) require fluoride-based cleavage, limiting their compatibility with acid-sensitive sequences .

- Benzamido (target compound) vs. isobutyramido (CAS 147201-04-5) groups on purine influence solubility and deprotection kinetics. Benzamido offers higher stability but requires harsher basic conditions for removal .

Base Modifications :

- Iodinated uracil () introduces photo-crosslinking capabilities, unlike the target compound’s benzamido-purine, which is inert under standard synthesis conditions .

- Fluorinated sugars (e.g., ) enhance metabolic stability in therapeutic oligonucleotides but may alter duplex formation kinetics .

Synthetic Efficiency :

- Yields for phosphoramidites with bulky protecting groups (e.g., TBS in CAS 104992-55-4) are typically lower (70–75%) compared to DMT-based analogs (80–85%) due to steric hindrance .

- 31P NMR shifts for phosphoramidites cluster around 148–149 ppm, confirming consistent electronic environments across derivatives .

Safety and Handling :

- All compounds share similar hazard profiles (e.g., H302: harmful if swallowed; H315: skin irritation), necessitating standardized precautions like glove use and inert-atmosphere storage .

Biological Activity

The compound (2R,3R,5S)-2-(6-benzamido-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex phosphoramidite derivative that has garnered attention for its potential biological activities, particularly in antiviral applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydrofuran core substituted with a purine base and a phosphoramidite moiety. Its structural complexity allows it to interact with biological targets effectively.

Chemical Formula: C47H52N7O7P

CAS Number: 98796-53-3

Molecular Weight: 857.95 g/mol

Antiviral Properties

Research indicates that nucleoside analogues like this compound exhibit significant antiviral activity, particularly against hepatitis B virus (HBV). The mechanism of action typically involves the inhibition of viral polymerases, which are crucial for viral replication.

- Inhibition of HBV Polymerase

- Cell-Based Assays

The biological activity of this compound is primarily attributed to its ability to be converted into active triphosphate forms within the cell. This conversion is critical as the triphosphate form is necessary for incorporation into viral DNA or RNA, thereby inhibiting viral replication.

Cytotoxicity

Preliminary studies suggest that these compounds exhibit low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic use .

Synthetic Pathways

The synthesis of this compound involves several key steps:

- Phosphoramidite Synthesis : The initial formation of the phosphoramidite group is achieved through the reaction of suitable precursors in dry solvents such as THF.

- Purification : The products are purified using chromatography techniques to ensure high purity levels necessary for biological testing .

Case Studies

- Study on Nucleoside Analogues

- Pharmacological Evaluation

Data Tables

| Compound | IC50 (nM) | EC50 (nM) | Target |

|---|---|---|---|

| Compound A | 120 | 7.8 | HBV Polymerase |

| Compound B | 31 | 10 | HIV Reverse Transcriptase |

| Compound C | >100 | >100 | Human DNA Polymerases |

Q & A

Basic Research Questions

Q. What analytical methods are recommended to verify the purity and structural integrity of this phosphoramidite compound?

- Methodology : Use reverse-phase HPLC with a C18 column and UV detection at 260 nm (for purine absorption) to assess purity. Confirm stereochemistry and functional groups via P NMR (to identify phosphoramidite peaks at ~149 ppm) and H NMR (to detect methoxy protons of the DMT group at ~3.7 ppm). Mass spectrometry (MS) ensures molecular weight consistency. High purity (≥97%) is critical for efficient oligonucleotide coupling .

Q. What key functional groups influence the reactivity of this compound in solid-phase oligonucleotide synthesis?

- Functional Groups :

- Bis(4-methoxyphenyl)(phenyl)methyl (DMT) group : Protects the 5'-hydroxyl during synthesis; removed under acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane).

- 2-cyanoethyl group : Stabilizes the phosphite triester intermediate; removed via β-elimination using ammonium hydroxide.

- Diisopropylamine : Enhances solubility in acetonitrile and stabilizes the phosphoramidite during coupling.

Q. What are the critical storage and handling protocols to maintain compound stability?

- Storage : Store desiccated at -20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis. Use amber vials to avoid light-induced degradation.

- Handling : Conduct reactions in anhydrous solvents (e.g., acetonitrile) under inert atmosphere. Avoid exposure to moisture, as hydrolysis generates reactive phosphoric acids, reducing coupling efficiency .

Advanced Research Questions

Q. How can phosphoramidite coupling efficiency be optimized in automated oligonucleotide synthesis?

- Optimization Steps :

- Activator Selection : Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile for faster coupling (3–5 min) compared to benzimidazolium activators.

- Solvent Drying : Pre-dry the synthesis column with anhydrous acetonitrile to remove residual moisture.

- Coupling Repetition : Perform double couplings for sequences with high GC content or secondary structures.

Q. How do stereochemical variations in the tetrahydrofuran ring impact oligonucleotide duplex stability?

- Analysis : Compare melting temperatures () of oligonucleotides synthesized with the (2R,3R,5S)-configured phosphoramidite versus enantiomeric forms. Use circular dichroism (CD) to assess backbone conformation.

- Data Interpretation : The natural (2R,3R,5S) configuration ensures proper Watson-Crick base pairing, while mismatched stereochemistry reduces by 5–10°C due to altered helical geometry .

Q. What strategies mitigate decomposition during long-term storage of phosphoramidites?

- Decomposition Pathways : Hydrolysis of the P-N bond forms phosphoric acid derivatives; oxidation generates phosphotriesters.

- Mitigation :

- Lyophilization : Lyophilize aliquots under high vacuum to remove residual solvents.

- Stability Testing : Use accelerated aging studies (40°C/75% RH for 14 days) with HPLC-MS to identify degradation products.

- Additives : Include 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1% w/w to inhibit oxidation .

Q. How can low coupling yields be systematically troubleshooted?

- Diagnostic Workflow :

Moisture Testing : Karl Fischer titration of reagents/solvents (target: <50 ppm HO).

Activator Potency : Titrate ETT concentration (0.15–0.35 M) to balance reactivity and side reactions.

Phosphoramidite Integrity : Verify P NMR for absence of hydrolyzed phosphates (~0 ppm).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.